
9-氧代十八烷酸
描述
9-Oxooctadecanoic acid is a long-chain fatty acid with the molecular formula C18H34O3 . It has an average mass of 298.461 Da and a Monoisotopic mass of 298.250793 Da .
Molecular Structure Analysis
The molecular structure of 9-Oxooctadecanoic acid consists of 18 carbon atoms, 34 hydrogen atoms, and 3 oxygen atoms . It has freely rotating bonds and accepts 3 hydrogen bonds .Physical And Chemical Properties Analysis
9-Oxooctadecanoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 444.1±28.0 °C at 760 mmHg, and a flash point of 236.5±20.5 °C . It has a molar refractivity of 87.0±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 317.4±3.0 cm3 .科学研究应用
医药:潜在的治疗剂
9-氧代十八烷酸在与芦荟和好望角芦荟相关的研究中被发现,这些植物以其药用特性而闻名 。它是这些植物治疗潜力所贡献的植物化学物质的一部分。 计算机模拟研究表明,像 9-氧代十八烷酸这样的脂肪酸衍生物可能在治疗包括COVID-19在内的疾病中具有重要意义 。它在调节生物途径中的作用可能会导致新的药物开发。
生物技术:酶抑制
9-氧代十八烷酸已被发现可以作为乙酰辅酶A羧化酶抑制剂 。这种酶在脂肪酸生物合成中起着至关重要的作用,抑制它可以有利于控制肥胖和糖尿病等疾病,这些疾病需要调节脂肪酸合成。
工业:研究级脂类
在工业领域,9-氧代十八烷酸作为研究级脂类,用于科学研究中以了解脂类代谢和相关过程 。其高纯度使其适用于需要精确测量脂类含量的实验设置。
环境科学:大气化学
9-氧代十八烷酸与环境科学有关,特别是在大气化学中。 它是油酸气溶胶臭氧化的产物,会影响空气质量和气候 。了解其在大气中的形成和反应性对于模拟空气污染和设计缓解策略至关重要。
食品科学:营养增强
在食品科学中,9-氧代十八烷酸存在于番茄中,被称为PPARα激动剂 。PPARα是一种调节脂类代谢的受体,其激活可以改善食品的营养成分。这种化合物在各种条件下的稳定性也对食品保存和加工感兴趣。
安全和危害
作用机制
Target of Action
9-Oxooctadecanoic acid is a long-chain fatty acid . These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9-Oxooctadecanoic acid. For instance, the size of the aerosol particles carrying the compound can affect its chemical ageing . Furthermore, relative humidity conditions can influence the reaction of the compound . Under dry conditions, the formation of high molecular weight products increases with increasing particle size . Under humidified conditions, the formation of high molecular weight products is less, except in the smallest particle fraction . It is postulated that water reacts with reactive intermediates, competing with the processes which produce high molecular weight products .
生化分析
Biochemical Properties
9-Oxooctadecanoic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism . The binding of 9-Oxooctadecanoic acid to PPARα activates the receptor, leading to the transcription of genes involved in fatty acid oxidation and energy metabolism. Additionally, 9-Oxooctadecanoic acid has been shown to interact with cyclin-dependent kinases (CDKs), inhibiting their activity and thereby affecting cell cycle regulation .
Cellular Effects
9-Oxooctadecanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In human cervical cancer cells, 9-Oxooctadecanoic acid has been found to induce apoptosis and cell cycle arrest by inhibiting CDK1 and reducing the expression of human papillomavirus (HPV) oncoproteins . This compound also affects the p53 pathway, a crucial regulator of cell cycle and apoptosis. Furthermore, 9-Oxooctadecanoic acid has been shown to modulate energy metabolism by activating transient receptor potential vanilloid 1 (TRPV1) in adipocytes, leading to increased energy expenditure and protection against diet-induced obesity .
Molecular Mechanism
The molecular mechanism of 9-Oxooctadecanoic acid involves its binding interactions with various biomolecules. The activation of PPARα by 9-Oxooctadecanoic acid leads to the transcription of genes involved in fatty acid oxidation and energy metabolism . Additionally, the inhibition of CDK1 by 9-Oxooctadecanoic acid results in cell cycle arrest and apoptosis in cancer cells . The compound also activates TRPV1, enhancing noradrenaline turnover in adipose tissues and upregulating genes related to brown adipocyte functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Oxooctadecanoic acid have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that 9-Oxooctadecanoic acid can have sustained effects on cellular function, including prolonged activation of PPARα and continued inhibition of CDK1 . The degradation of the compound over time can lead to a decrease in its efficacy.
Dosage Effects in Animal Models
The effects of 9-Oxooctadecanoic acid vary with different dosages in animal models. At low doses, the compound has been shown to activate PPARα and enhance energy metabolism without causing adverse effects . At high doses, 9-Oxooctadecanoic acid can exhibit toxic effects, including liver damage and disruption of lipid homeostasis . Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosages, beyond which toxicity increases.
Metabolic Pathways
9-Oxooctadecanoic acid is involved in several metabolic pathways, primarily related to lipid metabolism. It is metabolized by enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are involved in fatty acid oxidation . The compound also affects metabolic flux by modulating the activity of PPARα, leading to changes in metabolite levels and energy expenditure .
Transport and Distribution
Within cells and tissues, 9-Oxooctadecanoic acid is transported and distributed by various transporters and binding proteins. It is known to interact with fatty acid-binding proteins (FABPs), which facilitate its transport to specific cellular compartments . The compound’s localization and accumulation can be influenced by its interactions with these transporters, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 9-Oxooctadecanoic acid is crucial for its activity. The compound is primarily localized in the mitochondria, where it exerts its effects on fatty acid oxidation and energy metabolism . Additionally, 9-Oxooctadecanoic acid can be found in the nucleus, where it interacts with nuclear receptors such as PPARα to regulate gene expression . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its proper function.
属性
IUPAC Name |
9-oxooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYQSFOUGYMRDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194077 | |
| Record name | Octadecanoic acid, 9-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4114-74-3 | |
| Record name | 9-Oxooctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4114-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, 9-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004114743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 9-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 °C | |
| Record name | 9-Oxooctadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


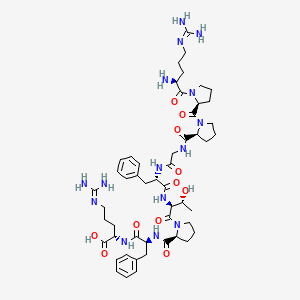
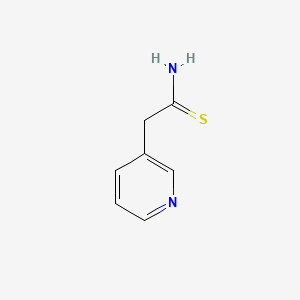
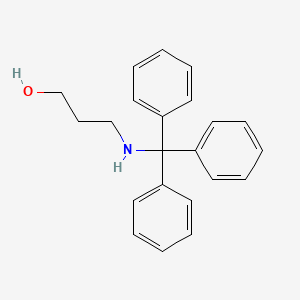
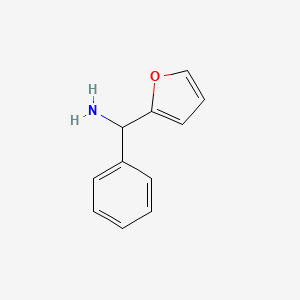
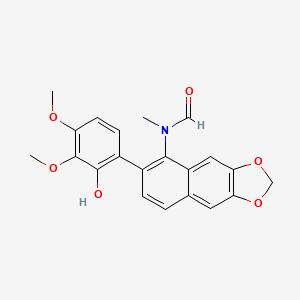
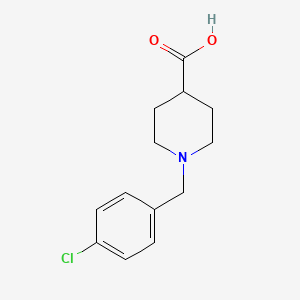
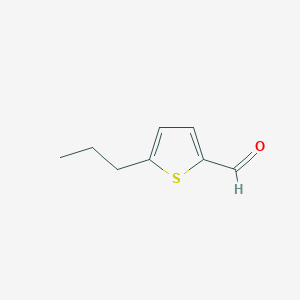
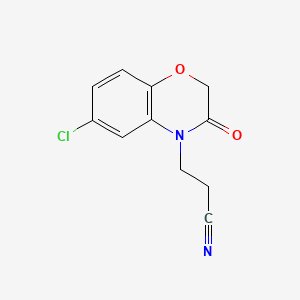
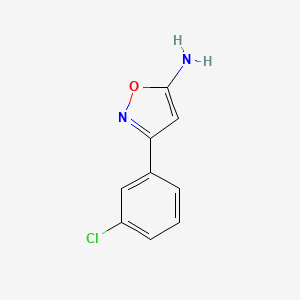
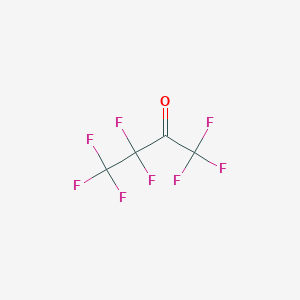
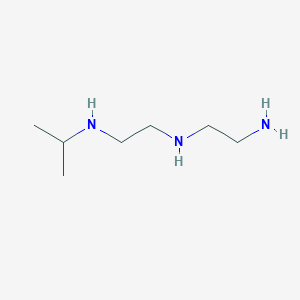
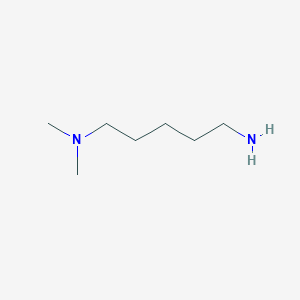

![3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598577.png)
